molecular formula C5H3ClN2O3 B019288 5-Chloro-2-hydroxy-3-nitropyridine CAS No. 21427-61-2

5-Chloro-2-hydroxy-3-nitropyridine

Cat. No. B019288
CAS RN: 21427-61-2
M. Wt: 174.54 g/mol
InChI Key: QVGQNICXNZMXQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives like 5-Chloro-2-hydroxy-3-nitropyridine involves several steps, including substitution, oxidation, nitration, and ammoniation, starting from chloropyridine compounds. For example, 3-methoxy-5,6-diamino-2-nitropyridine was synthesized from 3,5-dichloropyridine through these steps, showcasing the complexity and versatility of pyridine chemistry (C. Jun, 2007).

Molecular Structure Analysis

Molecular structure analysis using spectroscopic and theoretical methods reveals detailed insights into the structural, physical, and chemical properties of pyridine derivatives. Density Functional Theory (DFT) calculations, including the use of B3LYP and basis sets like 6-31+G(d,p), have been instrumental in understanding the geometry, vibrations, and electronic properties of compounds such as 2-Hydroxy-5-Nitropyridine and its chloro derivatives (M. Sangeetha & R. Mathammal, 2016).

Chemical Reactions and Properties

The chemical reactivity of pyridine derivatives is significantly influenced by their functional groups. For instance, the kinetics of substitution reactions of chloro-nitropyridines with nucleophiles like piperidine and morpholine reveal the impact of steric and electronic factors on their reactivity. Such studies help in understanding the reactivity patterns and designing new synthetic routes for pyridine derivatives (Ezzat A. Hamed, 1997).

Physical Properties Analysis

The physical properties of pyridine derivatives, such as their crystallization behavior and spectroscopic characteristics, are closely related to their molecular structure. X-ray crystallography, IR, NMR, and electronic spectroscopy provide valuable information about the solid-state structure and vibrational properties of compounds like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, contributing to our understanding of their physical behavior (Marijana Jukić et al., 2010).

Chemical Properties Analysis

The chemical properties, including the electronic structure, charge distribution, and potential reactivity sites of pyridine derivatives, are studied through methods like NBO analysis and MEP surface mapping. These analyses provide insights into the electron density distribution, helping predict the molecule's reactivity and stability. Theoretical and experimental studies on molecules like 2-amino-5-chloro-3-nitropyridine have highlighted their potential biological activity and application as NLO materials due to their unique electronic and chemical properties (L. Selvam et al., 2020).

Scientific Research Applications

“5-Chloro-2-hydroxy-3-nitropyridine” is a compound useful in organic synthesis . It can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .

In terms of synthesis and reactions, nitropyridines have been studied extensively. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

  • Organic Synthesis Intermediate This compound can serve as an intermediate in various organic synthesis reactions . The specific reactions and products would depend on the other reactants and conditions used.

  • Pharmaceutical Intermediate It can also be used as an intermediate in the synthesis of pharmaceutical compounds . The specific drugs that could be synthesized would depend on the other reactants and conditions used.

  • Synthesis of Nitropyridines Nitropyridines, such as “5-Chloro-2-hydroxy-3-nitropyridine”, have been used in the synthesis of a series of 2-substituted-5-nitro-pyridines . These compounds could have various applications, depending on their specific structures and properties.

  • Synthesis of Imidazopyridines From 4-aminopyridine, imidazopyridines have been synthesized . Imidazopyridines are a class of compounds that have been studied for their potential pharmaceutical applications.

  • Substitution Reactions 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . This could lead to the synthesis of a series of 4-substituted-2-alkylamino-5-nitropyridines .

  • Synthesis of 2-Substituted-5-Nitro-Pyridines From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized . These compounds could have various applications, depending on their specific structures and properties.

  • Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group. High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

  • Synthesis of Imidazo[4,5-c]pyridines From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . Imidazo[4,5-c]pyridines are a class of compounds that have been studied for their potential pharmaceutical applications.

Safety And Hazards

5-Chloro-2-hydroxy-3-nitropyridine may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-chloro-3-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O3/c6-3-1-4(8(10)11)5(9)7-2-3/h1-2H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGQNICXNZMXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289794
Record name 5-Chloro-2-hydroxy-3-nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-hydroxy-3-nitropyridine

CAS RN

21427-61-2
Record name 21427-61-2
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Record name 5-Chloro-2-hydroxy-3-nitropyridine
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Record name 5-Chloro-2-hydroxy-3-nitropyridine
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Synthesis routes and methods

Procedure details

2-Amino-5-chloropyridine (12.8 g., 0.1 mole) was added to 50 ml. of concentrated sulfuric acid. To this was slowly added with stirring 25 ml. of concentrated nitric acid. After the exothermic reaction subsided, the mixture was cooled and poured onto ice. The precipitate was collected and added to a mixture of 12 ml. of concentrated sulfuric acid and 150 ml. of water. To this solution cooled to 0° C., was added 7 g. of sodium nitrite portionwise and the resulting mixture was allowed to warm spontaneously to room temperature. After cooling the precipitate was collected and recrystallized from dimethyl formamideethanol to give 5-chloro-3-nitro-2-pyridone, m.p. 225-227.
Quantity
12.8 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
E Nicolai, S Claude, JM Teulon - Journal of heterocyclic …, 1994 - Wiley Online Library
… The 2,5-dichloro-3-nitropyridine 2 was prepared by chlorination of 5-chloro-2-hydroxy-3-nitropyridine [4] with thionyl chloride and A^/V-dimethylformamide at reflux for 2 hours. The …
Number of citations: 33 onlinelibrary.wiley.com
AH Berrie, GT Newbold, FS Spring - Journal of the Chemical Society …, 1952 - pubs.rsc.org
… 2-Bromo-5-chZoro-3-niiropyrid~~e was obtained in 59% yield from 5-chloro-2-hydroxy-3nitropyridine by the method described above ; it separated from aqueous ethanol (charcoal) as …
Number of citations: 43 pubs.rsc.org
RR Robinson, KM Donahue, PS Son… - Journal of heterocyclic …, 1996 - Wiley Online Library
… [10] Prepared from 5-chloro-2-hydroxy-3-nitropyridine by a modification of the literature procedure [TS Safonova, LG Levkovskaya, Chem. Abstr., 70, 68286y (1969)]. Nitration of 5-chloro…
Number of citations: 10 onlinelibrary.wiley.com

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